3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine
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Overview
Description
3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine is a brominated pyridine derivative with the molecular formula C8H9BrN2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine can be achieved through several methods. One common approach involves the bromination of 2-methyl-6-(methylcarbamoyl)pyridine using bromine or brominating agents such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbamoyl group can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or bind to receptors, thereby modulating biochemical pathways. The bromine atom and carbamoyl group play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar structure but lacks the carbamoyl group.
3-Bromo-2-methylpyridine: Similar structure but lacks the carbamoyl group.
2-Chloro-6-methylpyridine: Chlorine instead of bromine, different reactivity.
Uniqueness
3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine is unique due to the presence of both bromine and carbamoyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H9BrN2O |
---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
5-bromo-N,6-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H9BrN2O/c1-5-6(9)3-4-7(11-5)8(12)10-2/h3-4H,1-2H3,(H,10,12) |
InChI Key |
XATMTIGUXUBTOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NC)Br |
Origin of Product |
United States |
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